molecular formula C15H16FNO2S B14931961 N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B14931961
M. Wt: 293.4 g/mol
InChI Key: ROIUZIAQAWXQHQ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with two methyl groups and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a secondary amine derivative.

    Oxidation: Oxidation of the methyl groups can yield carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Hydrolysis: Hydrolysis yields the corresponding sulfonic acid and amine.

Scientific Research Applications

N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The sulfonamide group can interact with the active site of enzymes, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide: This compound is unique due to the presence of both fluorobenzyl and dimethylbenzenesulfonamide groups.

    N-(2-chlorobenzyl)-2,5-dimethylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-bromobenzyl)-2,5-dimethylbenzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

    N-(2-methylbenzyl)-2,5-dimethylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-11-7-8-12(2)15(9-11)20(18,19)17-10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3

InChI Key

ROIUZIAQAWXQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=C2F

Origin of Product

United States

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